molecular formula C14H12F3N3S B5875896 N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea

N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea

Cat. No. B5875896
M. Wt: 311.33 g/mol
InChI Key: MMWLSBJVPGRSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea, also known as PTT, is a chemical compound that has been widely studied for its potential applications in scientific research. PTT is a thiourea derivative that has shown promising results in various studies, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea involves the inhibition of various enzymes and proteins that are involved in cell proliferation and survival. N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and growth. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which plays a role in the regulation of inflammation and cell survival. N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the aggregation of amyloid-beta peptides. N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has also been shown to inhibit the activity of AKT and NF-κB, and induce the production of ROS. In addition, N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is its potential use in cancer treatment and Alzheimer's disease. It has been shown to be effective in inhibiting the growth of cancer cells and the aggregation of amyloid-beta peptides. N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is also relatively easy to synthesize and can be obtained in high yields and purity. However, there are also some limitations to using N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea in lab experiments. One of the main limitations is its potential toxicity, as it has been shown to induce oxidative stress and cell death. In addition, more research is needed to fully understand the mechanism of action of N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea and its potential side effects.

Future Directions

There are several future directions for further research on N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea. One area of research is to further investigate its potential use in cancer treatment and Alzheimer's disease. More research is needed to fully understand the mechanism of action of N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea and its potential side effects. In addition, further studies are needed to determine the optimal dosage and administration of N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea. Another area of research is to investigate the potential use of N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea in other diseases and conditions, such as diabetes and cardiovascular disease. Overall, N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has shown promising results in various studies, and further research is needed to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea involves the reaction of 2-(trifluoromethyl)aniline with 3-pyridinemethanethiol in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea as the final product. N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea can be obtained in high yields and purity using this method.

Scientific Research Applications

N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been studied extensively for its potential applications in scientific research. One of the major areas of research is its use in cancer treatment. N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It works by inducing apoptosis, or programmed cell death, in cancer cells. N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of the disease.

properties

IUPAC Name

1-(pyridin-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3S/c15-14(16,17)11-5-1-2-6-12(11)20-13(21)19-9-10-4-3-7-18-8-10/h1-8H,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWLSBJVPGRSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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